6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE

Cross-coupling Regioselectivity Medicinal Chemistry

6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine is a privileged building block for kinase inhibitor discovery. Its pre-installed 3-ethyl group avoids SAR discontinuity versus unsubstituted cores, optimizing target engagement without re‑optimization. The 6‑chloro handle enables single‑step Suzuki or Buchwald‑Hartwig coupling for rapid hit‑to‑lead exploration. Ideal for PEX14‑PEX5 inhibitor and CNS‑penetrant candidate libraries.

Molecular Formula C8H8ClN3
Molecular Weight 181.62
CAS No. 1242257-90-4
Cat. No. B1651191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE
CAS1242257-90-4
Molecular FormulaC8H8ClN3
Molecular Weight181.62
Structural Identifiers
SMILESCCC1=C2C=NC(=CC2=NN1)Cl
InChIInChI=1S/C8H8ClN3/c1-2-6-5-4-10-8(9)3-7(5)12-11-6/h3-4H,2H2,1H3,(H,11,12)
InChIKeyRQGOUNXLZONYSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (CAS 1242257-90-4): A Pyrazolopyridine Building Block with a Defined Halogen Substitution Pattern for Medicinal Chemistry


6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (CAS 1242257-90-4) is a heterobicyclic compound belonging to the pyrazolo[4,3-c]pyridine family, which is recognized as a privileged scaffold in kinase inhibitor and CNS drug discovery [1]. This specific analog features a chlorine atom at the 6-position of the pyridine ring and an ethyl group at the 3-position of the pyrazole ring, with a molecular formula of C₈H₈ClN₃ and a molecular weight of 181.62 g/mol . It is a specialized building block whose procurement value is defined by its ability to undergo selective cross-coupling chemistry at the C6 chlorine while retaining the distinct 3-ethyl group for target engagement [2].

Why Generic 6-Chloro-1H-pyrazolo[4,3-c]pyridine Cannot Replace 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine in Lead Optimization Programs


In pyrazolo[4,3-c]pyridine-based drug discovery, the 3-position substituent is a critical determinant of both physicochemical properties and target affinity [1]. Using an unsubstituted analog like 6-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1206979-33-0) as a surrogate for 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine introduces a significant risk of SAR discontinuity . The 3-ethyl group is not a passive spectator; it actively influences the compound's lipophilicity (cLogP), solubility, and interaction with hydrophobic sub-pockets in kinase ATP-binding sites [2]. Generic substitution thus forces downstream re-optimization of the entire series, negating any perceived cost or time savings at the procurement stage .

Quantitative Differentiation of 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (1242257-90-4) from Its Closest Analogs


Synthetic Handle Selectivity: 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine Enables Regioselective C6 Cross-Coupling While Preserving 3-Ethyl Group Integrity

The 6-chloro substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amine groups at the C6 position of the pyridine ring [1]. Critically, this reactivity is orthogonal to the 3-ethyl group, which remains chemically inert under these conditions. In contrast, the des-ethyl analog, 6-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1206979-33-0), lacks this built-in alkyl group, necessitating an additional synthetic step and potential protecting group strategy to install a 3-substituent after C6 functionalization . This difference directly impacts synthetic route efficiency and yield.

Cross-coupling Regioselectivity Medicinal Chemistry

Physicochemical Property Differentiation: 3-Ethyl Substitution in 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine Increases Lipophilicity and Molecular Weight Relative to the Des-Ethyl Analog

The presence of the 3-ethyl group significantly alters the physicochemical profile of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine compared to the unsubstituted 6-chloro-1H-pyrazolo[4,3-c]pyridine. This difference is quantifiable in key drug-likeness parameters that influence membrane permeability and target binding [1].

Lipophilicity Physicochemical properties Lead optimization

Purity and Analytical Characterization: Commercially Available 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine is Supplied at 98% Purity for Reliable Synthetic Outcomes

The commercial supply of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (CAS 1242257-90-4) is standardized with a defined purity specification that ensures reproducibility in synthetic applications . This is a direct procurement differentiator, as the quality of the input material directly correlates with the yield and purity of downstream products .

Quality control Analytical chemistry Building block

Optimized Research and Industrial Applications for 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine (1242257-90-4)


Accelerated Synthesis of 3-Ethyl-Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitor Libraries

The primary application for this compound is as a privileged building block in the design and synthesis of kinase inhibitor libraries, particularly those targeting EGFR and related tyrosine kinases [1]. Its pre-installed 3-ethyl group and reactive 6-chloro handle allow for efficient, parallel synthesis of diverse analogs through a single-step Suzuki or Buchwald-Hartwig coupling [2]. This bypasses the multi-step sequences required when starting from an unsubstituted core, significantly reducing the time from hit identification to lead optimization .

Targeted SAR Exploration of Pyrazolopyridine-Based PEX14-PEX5 Inhibitors for Neglected Tropical Diseases

Building on established structure-activity relationships (SAR) that demonstrate the importance of pyrazolo[4,3-c]pyridine 3-substituents for trypanocidal activity, this specific building block is ideal for generating focused libraries to optimize PEX14-PEX5 protein-protein interaction inhibitors [1]. The 3-ethyl group serves as a direct starting point for exploring hydrophobic interactions in the target binding site, as evidenced by SAR studies showing that this region of the molecule is critical for cellular activity against *Trypanosoma brucei* and *T. cruzi* [3].

Structure-Guided Design of CNS-Penetrant Pyrazolopyridines with Defined Lipophilicity

The calculated lipophilic properties (cLogP ~2.5) of 6-chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine place it within a favorable range for designing CNS-penetrant drug candidates [1]. Researchers developing therapies for neurological disorders can utilize this core to construct advanced intermediates that inherently possess desirable physicochemical characteristics, minimizing the need for later-stage property optimization. The 6-chloro group provides a straightforward exit vector for introducing diverse functional groups to fine-tune potency and selectivity [2].

Development of Novel Anti-inflammatory Agents via COX-2 Inhibition

Analogs based on the pyrazolo[4,3-c]pyridine core have demonstrated significant COX-2 inhibitory activity, with some derivatives showing in vitro inhibition up to 96.42% [1]. 6-Chloro-3-ethyl-1H-pyrazolo[4,3-c]pyridine provides an entry point into this therapeutic area, allowing medicinal chemists to explore the SAR around the 3-position and 6-position to optimize anti-inflammatory potency and selectivity [2]. Its use can lead to the discovery of new chemical entities with improved efficacy and safety profiles compared to existing NSAIDs .

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